Isopropoxy(phenyl)silane
Description
Significance of Organosilicon Compounds in Advanced Synthesis and Materials
Organosilicon compounds, a class of molecules containing carbon-silicon bonds, are fundamental to modern chemistry and materials science. iust.ac.iriust.ac.irresearchgate.net The versatility of silicon allows it to form a wide array of structures, from simple silanes to complex polymers like siloxanes and silsesquioxanes. iust.ac.iriust.ac.ir This structural diversity gives rise to a range of valuable properties, including thermal stability, chemical inertness, and flexibility, making them essential components in the design of advanced materials. iust.ac.iriust.ac.ir
In the realm of advanced synthesis, organosilicon compounds are widely used as synthetic intermediates and protecting groups for various functional groups. researchgate.netnumberanalytics.com Their unique reactivity facilitates the construction of complex molecular architectures. researchgate.net In materials science, their applications are extensive, serving as water-resistant coatings, adhesives, sealants, and modifiers to enhance properties like water repellency and thermal resistance. iust.ac.iriust.ac.ir They are critical in industries such as aerospace, electronics, and construction. researchgate.net Furthermore, organosilicon compounds are employed in the electronics industry as insulators, dielectric materials, and encapsulants for semiconductor devices. iust.ac.iriust.ac.ir
Overview of Isopropoxy(phenyl)silane: Structural Context and Research Trajectory
This compound, with the chemical formula C₉H₁₄OSi, is a colorless liquid that belongs to the family of organosilicon compounds. chemimpex.comsigmaaldrich.com Its structure consists of a central silicon atom bonded to a phenyl group (C₆H₅), an isopropoxy group (-OCH(CH₃)₂), and two hydrogen atoms. This combination of an aromatic ring and a hydrolyzable alkoxy group defines its chemical behavior and applications.
The research trajectory for this compound has been significantly shaped by its effectiveness as a stoichiometric reductant. nih.govacs.org Studies have shown that it is an exceptionally efficient reductant in metal-catalyzed radical hydrofunctionalization reactions. nih.govacs.org Its use allows for a significant decrease in catalyst loading, lower reaction temperatures, and a broader tolerance for various functional groups. nih.govsigmaaldrich.comthomassci.com This has led to improved yields and rates in reactions such as alkene reduction, hydration, and hydroamination. nih.govacs.org For example, in metal-catalyzed Mukaiyama hydrofunctionalizations, this compound has proven to be a more efficient reductant than the more common phenylsilane (B129415). sigmaaldrich.comthomassci.com This enhanced reactivity is attributed to the electronic and steric effects of the isopropoxy group.
Beyond its role in reduction reactions, this compound serves as a silane (B1218182) coupling agent, enhancing adhesion between organic polymers and inorganic substrates in coatings and adhesives. chemimpex.com It is also used for the surface modification of materials like glass and ceramics to improve hydrophobicity and chemical resistance. chemimpex.com
Interactive Data Table: Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₄OSi | chemimpex.comsigmaaldrich.comthomassci.comcymitquimica.com |
| Molecular Weight | 166.29 g/mol | chemimpex.comsigmaaldrich.comthomassci.comcymitquimica.com |
| CAS Number | 910037-63-7 | chemimpex.comsigmaaldrich.com |
| Appearance | Colorless liquid | chemimpex.comcymitquimica.com |
| Density | 0.926 g/mL | chemimpex.comsigmaaldrich.comthomassci.com |
| Refractive Index | n/D 1.4799 | sigmaaldrich.comthomassci.com |
| Storage Temperature | 2-8°C | sigmaaldrich.comguidechem.com |
| Synonyms | RubenSilane | chemimpex.comthomassci.com |
Historical Development of Phenylsilane Derivatives in Chemical Transformations
The journey of phenylsilane derivatives is a significant chapter in the broader history of organosilicon chemistry. The field's origins can be traced back to the 19th century, with the first organosilicon compound, tetraethylsilane, being synthesized in 1863. This foundational work established the possibility of forming stable silicon-carbon bonds and set the stage for future exploration.
A major breakthrough came in the 1940s with the development of the "Direct Process" by Müller and Rochow. mdpi.com This industrial method for producing organosilanes transformed them from laboratory novelties into large-scale industrial chemicals, forming the bedrock of the modern silicone industry. mdpi.com
Phenylsilanes, characterized by a phenyl group attached to a silicon atom, emerged as a crucial subclass of organosilicon compounds. The phenyl group provides notable thermal stability, making these derivatives valuable for high-temperature applications. Phenylsilane (PhSiH₃) itself became recognized for its role as a hydride donor, making it a useful reducing agent in various chemical transformations, including hydrosilylation and desulfinylation reactions. beilstein-journals.orgzmsilane.com The reactivity of the silicon-hydrogen bond is central to its utility in organic synthesis. zmsilane.com Over time, research has led to the development of various substituted phenylsilanes, like this compound, to fine-tune reactivity and selectivity for specific synthetic challenges. For instance, the introduction of an isopropoxy group was found to enhance the efficiency of metal-catalyzed reactions compared to the parent phenylsilane.
Structure
2D Structure
Properties
Molecular Formula |
C9H12OSi |
|---|---|
Molecular Weight |
164.28 g/mol |
InChI |
InChI=1S/C9H12OSi/c1-8(2)10-11-9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI Key |
YPIQOCVXLTUEHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)O[Si]C1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Isopropoxy Phenyl Silane
Established Synthetic Pathways for Isopropoxy(phenyl)silane
The synthesis of this compound can be achieved through specific chemical reactions, primarily involving the controlled reaction of a silane (B1218182) with isopropanol.
Adaptation of Phenoxysilane Synthesis Procedures
The preparation of this compound can be adapted from established procedures for phenoxysilane synthesis. One notable method involves the reaction between phenylsilane (B129415) and isopropanol. nih.gov This approach has been successfully employed to produce this compound on a significant scale. nih.gov
Copper(II)-Catalyzed Reaction Between Phenylsilane and Isopropanol
A highly selective method for synthesizing this compound involves the copper(II)-catalyzed reaction of phenylsilane with isopropanol. nih.gov The use of copper(II) hexafluoroacetylacetonate (Cu(hfac)₂) as a catalyst facilitates the selective formation of the desired mono-alkoxysilane. nih.gov This catalytic solvolysis process is noteworthy for its high selectivity, yielding primarily this compound with only a minor amount of dithis compound as a byproduct. nih.gov Other metal complexes, including those of manganese, iron, cobalt, nickel, ruthenium, or platinum, have not demonstrated the same level of selectivity for the mono-solvolyzed product. nih.gov
| Catalyst | Product Selectivity | Byproduct |
| Copper(II) hexafluoroacetylacetonate (Cu(hfac)₂) | High for this compound | Dithis compound (minor) |
| Mn, Fe, Co, Ni, Ru, Pt complexes | Low for mono-solvolyzed silanes | Not specified |
This table summarizes the selectivity of different metal catalysts in the reaction between phenylsilane and isopropanol.
Precursor Design and Derivatization Strategies Utilizing this compound
This compound serves as a crucial building block in the synthesis of more complex silicon-based molecules and polymers. Its reactivity allows for the introduction of the isopropoxy(phenyl)silyl group into various organic and inorganic structures.
Synthesis of Novel Silane Derivatives
This compound is a valuable reagent for creating novel silane derivatives. It can be used in metal-catalyzed hydrofunctionalization reactions, where it acts as an efficient reductant. nih.gov Its application allows for lower catalyst loadings, reduced reaction temperatures, and broader functional group tolerance in reactions such as alkene reduction, hydration, and hydroamination. nih.gov For instance, the use of this compound has shown to significantly increase the efficiency of the reduction of certain nitriles and unsaturated carbonyls compared to using phenylsilane. nih.gov
Functionalization of Oligo(hydrido)silanes for Poly(alkoxy)silane Formation
The functionalization of oligo(hydrido)silanes can lead to the formation of novel poly(alkoxy)silanes. One method involves the free radical initiated hydrosilation of ketones with oligo(hydrido)silanes. osti.gov For example, the reduction of acetone (B3395972) using this method results in the formation of poly(isopropoxy)(phenyl)silane. osti.gov This process demonstrates a pathway to incorporate alkoxy groups onto a polysilane backbone. osti.gov
Advanced Characterization Techniques for Structural and Mechanistic Elucidation of Isopropoxy Phenyl Silane and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of isopropoxy(phenyl)silane. Through various NMR experiments, it is possible to probe the local chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ²⁹Si, yielding a complete picture of the molecular architecture.
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in the molecule. The spectrum of this compound exhibits characteristic signals corresponding to its distinct proton environments: the phenyl ring, the isopropoxy group, and the silicon hydride (Si-H) protons. The aromatic protons of the phenyl group typically appear as a complex multiplet in the downfield region of the spectrum. The isopropoxy group gives rise to a septet for the methine (-CH) proton, due to coupling with the six equivalent methyl protons, and a doublet for the two methyl (-CH₃) groups. The protons directly bonded to the silicon atom (silicon hydrides) are highly characteristic and appear as a distinct signal, often a singlet or a triplet depending on the specific coupling environment. Integration of these signals confirms the relative number of protons in each environment.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity | Number of Protons |
|---|---|---|---|
| Phenyl (Ar-H) | 7.20 - 7.80 | Multiplet | 5 |
| Silicon Hydride (Si-H₂) | 4.50 - 5.00 | Singlet/Triplet | 2 |
| Isopropoxy Methine (-OCH) | 3.90 - 4.30 | Septet | 1 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal. The phenyl group shows multiple signals in the aromatic region (typically 125-140 ppm), corresponding to the ipso, ortho, meta, and para carbons. researchgate.netoregonstate.edu The isopropoxy group carbons resonate in the aliphatic region of the spectrum, with the methine carbon appearing further downfield than the methyl carbons due to the deshielding effect of the adjacent oxygen atom. oregonstate.edu
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Approximate Chemical Shift (δ, ppm) |
|---|---|
| Phenyl (ipso-C) | 130 - 135 |
| Phenyl (ortho, meta, para-C) | 127 - 135 |
| Isopropoxy Methine (-OCH) | 65 - 70 |
Two-Dimensional NMR Experiments for Connectivity Analysis
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms, confirming the structural assignments made from 1D spectra.
Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, a COSY spectrum would show a cross-peak between the methine proton and the methyl protons of the isopropoxy group, confirming their connectivity. It would also reveal correlations between the adjacent protons within the phenyl ring.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link the proton signals for the phenyl ring and isopropoxy group to their corresponding carbon signals in the ¹³C NMR spectrum, providing unambiguous assignment of the carbon skeleton. osti.gov
Variable Temperature (VT) NMR Spectroscopy for Reaction Monitoring
Variable Temperature (VT) NMR is a powerful technique for studying dynamic processes and monitoring the progress of chemical reactions in real-time. uvic.ca By acquiring NMR spectra at different temperatures, one can study conformational changes, intermolecular exchange processes, or reaction kinetics. For this compound, which is used as a reductant in various metal-catalyzed reactions, VT-NMR can provide invaluable mechanistic insights. nih.gov It allows for the observation of the consumption of the silane (B1218182) reactant and the formation of products and intermediates as a function of temperature and time. researchgate.netacs.org This data can be used to determine reaction rates and activation parameters, helping to elucidate the reaction mechanism. uvic.ca
Silicon-29 Nuclear Magnetic Resonance (²⁹Si NMR) for Polymerization Studies
Silicon-29 (²⁹Si) NMR spectroscopy is uniquely suited for the characterization of organosilicon compounds, as the chemical shift of the ²⁹Si nucleus is highly sensitive to its local electronic and structural environment. nih.gov This technique is particularly powerful for studying the hydrolysis and subsequent condensation (polymerization) of silanes like this compound. nih.gov
The monomeric this compound will exhibit a characteristic signal in a specific region of the ²⁹Si NMR spectrum. Upon hydrolysis of the isopropoxy group to a silanol (B1196071) (-Si-OH) and subsequent condensation to form siloxane (Si-O-Si) bonds, new signals will appear at different chemical shifts. A common notation used to describe these environments for trifunctional silanes (R-SiX₃) is the "T" notation, where the superscript indicates the number of bridging oxygen atoms (siloxane bonds) attached to the silicon atom. Although this compound is technically a difunctional hydride, similar principles apply upon its reaction and incorporation into a polymer network. The formation of Si-O-Si linkages will cause significant upfield shifts in the ²⁹Si NMR spectrum. pascal-man.comresearchgate.net
Table 3: General ²⁹Si NMR Chemical Shift Notation for Siloxane Network Formation
| Notation | Structure (R = Phenyl) | Description | Approximate Chemical Shift (δ, ppm) |
|---|---|---|---|
| T⁰ | RSi(OH)₃ | Fully hydrolyzed monomer | -40 to -50 |
| T¹ | RSi(OSi)(OH)₂ | One siloxane bond, chain end | -50 to -60 |
| T² | RSi(OSi)₂(OH) | Two siloxane bonds, linear chain unit | -55 to -70 |
Note: These are general ranges for phenyl-substituted T-sites; specific shifts for derivatives of this compound may vary. researchgate.net
Mass Spectrometry (MS) for Molecular Confirmation and Reaction Monitoring
Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of this compound and to elucidate its structure through analysis of its fragmentation patterns. chemguide.co.uklibretexts.org
The molecular ion peak (M⁺) in the mass spectrum of this compound would correspond to its molecular weight. Under ionization conditions, such as electron impact (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. wikipedia.org The pattern of these fragments provides a molecular fingerprint that can be used for structural confirmation. Common fragmentation pathways for organosilanes include the cleavage of Si-C, Si-O, and C-O bonds. acs.orgcdnsciencepub.com For this compound, characteristic fragments might include the loss of the isopropoxy group ([M - 59]⁺), the phenyl group ([M - 77]⁺), or a methyl group from the isopropoxy moiety ([M - 15]⁺).
Furthermore, MS techniques such as Electrospray Ionization (ESI-MS) can be used to monitor reaction progress, particularly in solution-phase reactions like hydrolysis and oligomerization. By analyzing aliquots of a reaction mixture over time, one can observe the disappearance of the reactant ion and the appearance of ions corresponding to intermediates and products, including oligomeric species with increasing mass.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable technique for the analysis of volatile silicon compounds like this compound. It serves multiple roles, from assessing purity and identifying synthesis byproducts to monitoring the progress of reactions where the silane is a reactant.
In the synthesis of this compound, for instance, via the copper-catalyzed reaction between phenylsilane (B129415) and isopropanol, GC-MS is employed to quantify the yield of the desired monosubstituted product and identify minor byproducts such as dithis compound. nih.gov The chromatographic separation (GC) component effectively separates these compounds based on their boiling points and interactions with the column's stationary phase, while the mass spectrometer (MS) provides definitive identification based on their mass-to-charge ratio and fragmentation patterns. dss.go.thnih.govrsc.org
However, advanced applications of GC-MS in silane analysis have revealed potential complexities. Studies on compounds containing dimethyl(phenyl)silyl groups have shown that unexpected ion peaks can appear in the mass spectra. wiley.comresearchgate.net These are attributed to gas-phase reactions occurring within the C-trap of the Orbitrap mass spectrometer, where silane ions can react with residual water molecules. researchgate.net This can lead to water adduction, increasing the mass by 18 Da, or the loss of a phenyl group after an attack by a radical hydroxyl group. wiley.com Understanding these potential in-source reactions is critical for accurate interpretation of mass spectra when analyzing this compound and its derivatives, especially in complex reaction mixtures.
Below is a table summarizing typical parameters for the GC-MS analysis of organosilanes.
| Parameter | Typical Value/Condition | Purpose |
| Column Type | TG-5SILMS (or similar low-bleed silicone phase) | Provides good separation for organosilicon compounds. |
| Injection Mode | Splitless | Maximizes sensitivity for trace analysis of impurities or byproducts. |
| Carrier Gas | Helium | Inert gas that carries the sample through the column. |
| Temperature Program | Initial: 80°C, Ramp: 20°C/min to 250°C | Separates compounds based on their different boiling points. |
| Detector | Mass Spectrometer (e.g., Orbitrap, Quadrupole) | Identifies and quantifies the separated compounds. |
| Ionization Mode | Electron Ionization (EI) | Standard method for generating characteristic fragmentation patterns for library matching. |
Infrared (IR) Spectroscopy for Functional Group Identification and Bond Characterization
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify functional groups and characterize chemical bonds within a molecule. For this compound, IR spectroscopy provides a rapid and effective method to confirm its structure by identifying the characteristic vibrational frequencies of its key bonds. gelest.com
The IR spectrum of this compound exhibits several key absorption bands:
Si-H Stretch: A strong, sharp band typically appears in the 2280-2080 cm⁻¹ region. gelest.com The precise position of this band is sensitive to the other substituents on the silicon atom, making it a reliable indicator of the Si-H bond's presence.
Si-O-C Stretch: Strong absorptions corresponding to the Si-O-C linkage are found in the 1110-1000 cm⁻¹ range. gelest.com This band, often overlapping with Si-O-Si stretches in polysiloxanes, is a key indicator of the alkoxy group's attachment to the silicon center.
Phenyl Group Vibrations: The presence of the phenyl ring is confirmed by several bands. These include C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1600-1590 cm⁻¹ and 1430 cm⁻¹ regions, and characteristic out-of-plane bending vibrations in the 760-690 cm⁻¹ range that can help identify the substitution pattern. gelest.com
Alkyl C-H Stretch: The isopropoxy group's methyl and methine C-H bonds produce strong stretching absorptions in the 3000-2800 cm⁻¹ region. utwente.nl
Furthermore, in-situ and operando IR spectroscopy can be used to monitor reactions in real-time. For example, when a silane reacts with a silica (B1680970) surface, IR can track the decrease in the intensity of the surface Si-OH band (around 3740 cm⁻¹) and the simultaneous increase in the intensity of the silane's C-H bands, providing direct evidence of the grafting reaction. utwente.nl
The table below lists the primary IR absorption frequencies for identifying this compound.
| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) |
| Si-H | Stretching | 2280 - 2080 (Strong, Sharp) |
| Phenyl (Aromatic) | C-H Stretching | ~3060, ~3020 |
| Phenyl (Aromatic) | C=C Stretching | ~1600, ~1430 |
| Alkyl (Isopropoxy) | C-H Stretching | 3000 - 2800 (Strong) |
| Si-O-C | Stretching | 1110 - 1000 (Very Strong) |
X-ray Crystallography for Solid-State Structural Determination of Reaction Products and Derivatives
While this compound itself is a liquid and thus not amenable to single-crystal X-ray diffraction, this technique is paramount for the structural elucidation of its solid-state derivatives and reaction products. chemimpex.comsigmaaldrich.com In the context of its application as a reductant in metal-catalyzed reactions, X-ray crystallography provides unambiguous proof of the three-dimensional structure of resulting products, including their stereochemistry and connectivity. nih.gov
For example, this compound is used in metal-catalyzed hydrofunctionalization reactions to generate carbon-centered radicals. nih.govacs.org When these reactions lead to the formation of complex organic molecules that are crystalline, X-ray crystallography is the definitive method to confirm the final structure. This is crucial for verifying that the desired bond formations have occurred and for determining the relative and absolute stereochemistry of newly formed chiral centers.
Moreover, in mechanistic studies, stable intermediates, such as organometallic complexes formed during a catalytic cycle, can sometimes be isolated and crystallized. Analysis of these structures via X-ray diffraction provides a "snapshot" of the catalyst's state at a specific point in the reaction, offering invaluable insight into the coordination environment of the metal and the nature of the catalyst-substrate interaction. This information is fundamental to understanding and optimizing the catalytic process.
Electrochemical Analysis in Mechanistic Probing
Electrochemical analysis, particularly techniques like cyclic voltammetry, offers a powerful lens for probing the mechanisms of reactions involving this compound, especially in the context of metal-catalyzed processes. rsc.orgdntb.gov.ua this compound is often used as a stoichiometric reductant in reactions catalyzed by transition metals like iron and manganese. nih.govacs.org These catalytic systems function through redox cycles, where the metal center shuttles between different oxidation states.
While the silane itself is not typically the primary electroactive species of interest, electrochemical methods can be applied to study the catalyst and its various intermediate forms. By analyzing the redox potentials of the metal catalyst in the presence and absence of the silane and other reactants, researchers can gain insight into the electron transfer steps of the catalytic cycle.
For instance, cyclic voltammetry can help determine:
The formal reduction potential of the active metal catalyst.
How the coordination of the silane or its derivatives to the metal center affects its electronic properties and redox potential.
The feasibility of proposed single-electron transfer (SET) steps within a catalytic cycle.
Future Research Directions and Emerging Opportunities for Isopropoxy Phenyl Silane
Development of Novel Catalytic Systems and Methodologies
The discovery of Isopropoxy(phenyl)silane as a uniquely efficient stoichiometric reductant has catalyzed a shift in the methodologies for metal-catalyzed radical hydrofunctionalization reactions. nih.govacs.orgresearchgate.net Research has demonstrated that it is often the kinetically preferred reductant in many transformations, forming in situ during reactions that use phenylsilane (B129415) in an alcohol solvent. acs.orgnih.gov Its use allows for significant improvements in iron- and manganese-catalyzed hydrofunctionalization processes, including alkene reduction, hydration, hydroamination, and conjugate addition. nih.govscispace.com
The primary advantages of employing this compound lie in the ability to substantially decrease catalyst loadings, in some cases to as low as 0.05 mol%, and to lower reaction temperatures. nih.gov This increased efficiency broadens the functional group tolerance and permits the use of a diverse range of aprotic solvents, which is a notable limitation in systems requiring an alcohol solvent. nih.govscispace.com The move away from protic solvents is particularly beneficial for radical-polar crossover reactions where such solvents can quench charged intermediates. nih.gov
Future research is focused on expanding the scope of metal catalysts that can be paired with this compound. While iron and manganese systems are well-studied, exploring its compatibility with other earth-abundant metals could unlock new catalytic cycles. Furthermore, the development of chiral catalysts that can leverage the efficiency of this compound offers a promising avenue for advancing asymmetric hydrofunctionalization reactions. The superior performance of this compound compared to traditional reductants like phenylsilane is a key driver of these innovations. scispace.comacs.org
| Feature | Phenylsilane System | This compound System | Citation |
| Catalyst Loading | High (e.g., 10 mol%) | Low (e.g., 1 mol% to 0.05 mol%) | nih.gov |
| Solvent Scope | Restricted (often requires alcohol) | Broad (diverse aprotic solvents) | nih.govacs.org |
| Reaction Temperature | Elevated | Lowered (ambient or below) | nih.govscispace.com |
| Reaction Yields | Variable, often lower | Consistently higher | nih.govscispace.com |
Exploration of New Reaction Classes and Chemoselectivities Beyond Hydrofunctionalization
A significant opportunity for future research lies in exploring the chemoselectivity of this compound to develop new reaction classes beyond its established role in hydrofunctionalization. A key characteristic of this reagent is its high chemoselectivity; for instance, unlike phenylsilane, it does not promote competing hydrosilylation side reactions in the absence of an oxidant. nih.gov This high fidelity makes it an ideal reductant for complex chemical transformations where multiple reactive pathways are possible. scispace.com
The ability of this compound to efficiently generate carbon-centered radicals under mild conditions opens the door to a wider range of radical-mediated reactions. nih.gov Its broad applicability and solvent versatility should facilitate an easier interface with existing radical chemistries. acs.orgresearchgate.netnih.gov Researchers are beginning to apply this system to more complex transformations, such as olefin-based Minisci reactions and other olefin cross-coupling strategies to form new carbon-carbon bonds. acs.org
Further investigations will likely focus on intramolecular reactions, such as reductive cyclizations, where the efficiency of this compound has been shown to dramatically improve yields compared to first-generation systems. nih.gov For example, in a reductive cyclization reaction, using this compound increased the isolated yield from 28% to 87% with only 1 mol% of catalyst. nih.gov The development of tandem reactions, where an initial hydrofunctionalization step is followed by a subsequent transformation, is another promising area of exploration. The inherent chemoselectivity of the reagent is critical for the success of such multi-step, single-pot processes.
Advanced Materials Design through Precise Molecular Engineering and Polymerization Control
The applications of this compound are expanding beyond small-molecule synthesis into the realm of materials science. It serves as an effective coupling agent and surface modifier, enhancing the adhesion between organic polymers and inorganic substrates. chemimpex.com This property is crucial in the production of advanced composite materials, where it improves the bonding between the matrix and reinforcement, leading to stronger and more resilient products for the automotive and aerospace industries. chemimpex.com
In the context of polymerization, the structure of this compound offers a means of control. The polymerization of alkoxysilanes is a complex process involving hydrolysis and condensation reactions. semanticscholar.orgmdpi.com The use of bulkier alkoxy groups, such as the isopropoxy group, can effectively limit the rate of premature hydrolysis, providing better control over the polymerization process compared to smaller methoxy (B1213986) or ethoxy groups. acs.org This control is essential for the rational design of silicone-based polymers, allowing for the fine-tuning of properties like mechanical strength and thermal stability. chemimpex.com
Future work in this area will likely involve using this compound to create functionalized surfaces with tailored properties, such as improved hydrophobicity and chemical resistance for applications in electronics and durable coatings. chemimpex.com Its role in the synthesis of novel silane (B1218182) derivatives is also being explored for applications in nanotechnology and the development of advanced semiconductor materials. chemimpex.com Furthermore, organosilanes are being investigated as additives to enhance the durability of existing polymers, for example, by acting as photostabilizers in PVC films. mdpi.com
Sustainable Synthesis and Green Chemistry Approaches in Organosilicon Chemistry
This compound is at the forefront of efforts to integrate green chemistry principles into organosilicon synthesis. researchgate.netresearchgate.net Its use directly aligns with several core tenets of sustainable chemistry. nih.gov The ability to dramatically lower catalyst loadings reduces the consumption of often precious or toxic metals, and the milder reaction conditions (lower temperatures) decrease energy consumption. nih.govscispace.com These factors contribute to more economically and environmentally benign processes.
The versatility of this compound with respect to solvent choice allows for the replacement of hazardous solvents with greener alternatives. nih.gov This is part of a broader trend in organosilicon chemistry to move away from traditional synthesis routes that are energy-intensive and rely on less environmentally friendly reagents like chlorosilanes. researchgate.netmdpi.com The development of catalytic systems based on earth-abundant metals like iron and cobalt for the synthesis and application of alkoxysilanes further enhances the sustainability of these methods. acs.org
Future research will continue to optimize reaction conditions to maximize efficiency and minimize waste, key goals of green chemistry. This includes developing solvent-free reaction protocols and catalyst recycling strategies. acs.org The high, atom-economic efficiency of reactions enabled by this compound makes it a model reagent for demonstrating how thoughtful molecular design can lead to more sustainable chemical manufacturing. acs.org
Integration with Advanced Spectroscopic and In Situ Characterization Techniques
A deeper understanding of the reaction mechanisms involving this compound is crucial for its continued development and application. Advanced characterization techniques are essential for elucidating the complex catalytic cycles and identifying reactive intermediates. To date, mechanistic studies have successfully employed isotope-labeling experiments to probe the hydrogen atom transfer (HAT) step. acs.orgnih.gov These studies confirmed that the hydrogen atom originates from a metal-hydride species rather than from a redox-active ligand, providing critical insight into the HAT mechanism. nih.govnih.gov
However, significant challenges remain. Spectroscopic techniques, while valuable, often struggle to distinguish between the various silane species present in the reaction medium. researchgate.net The transient nature of many catalytic intermediates makes them difficult to detect and characterize using conventional methods.
The next frontier in this area is the integration of in situ spectroscopic techniques. Methods such as in situ NMR, IR, and Raman spectroscopy could provide real-time monitoring of the catalyst and reagents under actual reaction conditions, offering a dynamic view of the catalytic process. researchgate.net Such studies would help to clarify the precise role of this compound in the formation of the active metal-hydride catalyst and provide a more complete picture of the reaction kinetics and pathways, accelerating the design of next-generation catalytic systems.
Q & A
Q. What are the critical physical properties of isopropoxy(phenyl)silane that influence its handling in laboratory settings?
this compound is a liquid reagent with a density of 0.926 g/mL and a refractive index (n/D) of 1.4799. Its low density and high refractive index necessitate precise volumetric measurement tools (e.g., calibrated micropipettes) and inert atmosphere handling (e.g., gloveboxes or Schlenk techniques) to avoid moisture-induced degradation. Storage at 2–8°C in sealed, argon-purged containers is recommended to maintain stability .
Q. How does this compound compare to phenylsilane in metal-catalyzed hydrogenation reactions?
this compound outperforms phenylsilane by enabling lower catalyst loadings (e.g., 5 mol% Mn or Fe catalysts vs. 30–40 mol% for phenylsilane), broader solvent compatibility (e.g., THF, EtOAc, DCM), and reduced reaction temperatures (ambient vs. 60°C). The isopropoxy group enhances silane solubility in non-alcoholic solvents, minimizing side reactions associated with alcohol solvents .
Q. What are the standard applications of this compound in organic synthesis?
Its primary applications include:
- Hydrogenation of alkenes : Efficient H₂ surrogate under Mn/Co catalysis.
- Markovnikov-selective hydrofunctionalization : Enables anti-Markovnikov hydration/amination via radical intermediates.
- Reductive cross-coupling : Facilitates Fe-catalyzed conjugate additions at ambient temperatures. Methodologically, reactions typically use 1.1–1.5 equivalents of silane in mixed solvents (e.g., THF/i-PrOH) under O₂ or air .
Q. What analytical techniques are recommended for characterizing this compound and its reaction products?
- GC-MS or NMR (¹H/²⁹Si) : Track silane consumption and product formation.
- DSC/TGA : Assess thermal stability for reaction scalability.
- FT-IR : Monitor Si-H bond stretching (~2100 cm⁻¹) to confirm reagent integrity. Cross-validation with internal standards (e.g., tetramethylsilane for ²⁹Si NMR) ensures accuracy .
Advanced Research Questions
Q. How can researchers optimize catalyst systems when using this compound in hydrofunctionalization?
- Metal selection : Mn(acac)₃ or Fe(acac)₃ (5–10 mol%) show high activity in THF/i-PrOH, while Co(acac)₂ is effective in non-alcoholic solvents.
- Ligand tuning : Electron-donating ligands (e.g., dpm) enhance Mn-catalyzed hydration by stabilizing low-valent metal intermediates.
- Oxygen atmosphere : Critical for regenerating active catalysts; optimize O₂ pressure (1–5 atm) to balance turnover and side oxidation .
Q. What solvent effects govern the efficiency of this compound in HAT-initiated reactions?
Polar aprotic solvents (e.g., THF) improve silane solubility and radical propagation, while protic co-solvents (e.g., i-PrOH) act as proton donors for terminating radical chains. For example, Mn-catalyzed hydration in THF/i-PrOH (4:1 v/v) achieves >90% yield, whereas purely non-protic solvents require additives (e.g., H₂O) .
Q. What mechanistic role does this compound play in hydrogen atom transfer (HAT) processes?
The silane donates a hydrogen atom via a metal-hydride intermediate, generating a carbon-centered radical. Isotopic labeling (D-Si vs. H-Si) and EPR studies confirm radical initiation. The phenyl group stabilizes the Si-centered radical, while the isopropoxy moiety moderates steric bulk, enabling faster HAT kinetics than PhSiH₃ .
Q. How should researchers address contradictions in reported catalytic efficiencies across studies?
Discrepancies often arise from variations in:
Q. Can this compound enable novel reaction pathways beyond hydrofunctionalization?
Emerging applications include:
- Reductive C–C bond formation : Fe-catalyzed coupling of enones with alkenes at 0.5–1.0 equiv silane.
- Asymmetric catalysis : Chiral Co complexes for enantioselective HAT (60–75% ee reported). Methodologically, screen chiral ligands (e.g., BINAP) and use low-temperature kinetics to suppress racemization .
Q. What advanced techniques validate the role of this compound in reaction mechanisms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
